Cas no 3351-52-8 (1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene)

1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
-
- BENZENE, 1-(3-BROMOPROPOXY)-3-(TRIFLUOROMETHYL)-
- DAA35152
- G34492
- 1-(3-bromopropoxy)-3-(trifluoromethyl)benzene
- SCHEMBL3070962
- 3351-52-8
- 1-(3-bromopropoxy)-3-trifluoromethylbenzene
- EN300-56884
- 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene
-
- インチ: InChI=1S/C10H10BrF3O/c11-5-2-6-15-9-4-1-3-8(7-9)10(12,13)14/h1,3-4,7H,2,5-6H2
- InChIKey: IJXNDTUEYXZHEY-UHFFFAOYSA-N
計算された属性
- 精确分子量: 281.98671Da
- 同位素质量: 281.98671Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 184
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 9.2Ų
1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B805385-10mg |
1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene |
3351-52-8 | 10mg |
$ 65.00 | 2022-04-02 | ||
1PlusChem | 1P019YJY-100mg |
1-(3-bromopropoxy)-3-(trifluoromethyl)benzene |
3351-52-8 | 95% | 100mg |
$134.00 | 2025-03-04 | |
A2B Chem LLC | AV43502-5g |
1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene |
3351-52-8 | 95% | 5g |
$818.00 | 2024-04-20 | |
A2B Chem LLC | AV43502-100mg |
1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene |
3351-52-8 | 95% | 100mg |
$105.00 | 2024-04-20 | |
A2B Chem LLC | AV43502-50mg |
1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene |
3351-52-8 | 95% | 50mg |
$80.00 | 2024-04-20 | |
1PlusChem | 1P019YJY-250mg |
1-(3-bromopropoxy)-3-(trifluoromethyl)benzene |
3351-52-8 | 95% | 250mg |
$165.00 | 2025-03-04 | |
A2B Chem LLC | AV43502-10g |
1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene |
3351-52-8 | 95% | 10g |
$1194.00 | 2024-04-20 | |
TRC | B805385-50mg |
1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene |
3351-52-8 | 50mg |
$ 95.00 | 2022-04-02 | ||
Enamine | EN300-56884-0.25g |
1-(3-bromopropoxy)-3-(trifluoromethyl)benzene |
3351-52-8 | 95% | 0.25g |
$92.0 | 2023-02-10 | |
Enamine | EN300-56884-0.5g |
1-(3-bromopropoxy)-3-(trifluoromethyl)benzene |
3351-52-8 | 95% | 0.5g |
$175.0 | 2023-02-10 |
1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
1-(3-Bromopropoxy)-3-(trifluoromethyl)benzeneに関する追加情報
Chemical Profile of 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene (CAS No. 3351-52-8)
1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene, identified by its Chemical Abstracts Service (CAS) number 3351-52-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic ether features a bromopropyl side chain and a trifluoromethyl substituent on a benzene ring, making it a versatile intermediate in the synthesis of various bioactive molecules. The unique structural attributes of this compound contribute to its utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
The bromopropoxy moiety introduces a reactive site for further functionalization, enabling the construction of more complex molecular architectures. This feature is particularly valuable in drug design, where selective modifications can enhance binding affinity and pharmacokinetic properties. In contrast, the trifluoromethyl group is well-documented for its ability to modulate metabolic stability and lipophilicity, which are critical factors in determining drug efficacy and duration of action. The combination of these two substituents on a benzene core makes 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene a promising building block for innovative pharmacological research.
Recent advancements in synthetic methodologies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The presence of a trifluoromethyl group, in particular, has been extensively studied for its ability to improve the bioavailability and metabolic resistance of drug candidates. For instance, studies have demonstrated that trifluoromethylated compounds often exhibit enhanced binding to biological targets due to their increased lipophilicity and reduced susceptibility to enzymatic degradation. This has led to the exploration of 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene as a precursor in the synthesis of small-molecule inhibitors targeting various disease pathways.
In the context of oncology research, fluorinated aryl compounds have shown considerable promise as anticancer agents. The structural features of 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene align well with the requirements for molecules that can interact with key enzymes and signaling pathways involved in tumor growth and progression. For example, derivatives of this compound have been investigated for their potential to inhibit kinases and other enzymes overexpressed in cancer cells. The bromopropoxy group provides a handle for further derivatization, allowing researchers to fine-tune the pharmacological profile of these candidates.
The pharmaceutical industry has also leveraged this compound in the development of central nervous system (CNS) drugs. The lipophilic nature imparted by the trifluoromethyl group facilitates blood-brain barrier penetration, a crucial factor for therapeutic efficacy in neurological disorders. Researchers have utilized 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene as a scaffold to design molecules with improved pharmacokinetic properties, such as enhanced solubility and reduced clearance rates. These attributes are essential for achieving therapeutic concentrations at target sites within the brain.
Moreover, agrochemical applications have not been overlooked. The structural motifs present in 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene make it a valuable precursor for synthesizing novel pesticides and herbicides. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (bromopropoxy) groups allows for fine-tuning of biological activity against specific pests while minimizing environmental impact. Recent studies have explored its derivatives as potent inhibitors of plant pathogens, showcasing its versatility beyond traditional pharmaceutical applications.
From a synthetic chemistry perspective, 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene serves as an excellent model compound for developing new catalytic strategies. Its reactive sites offer opportunities for exploring transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. Researchers have employed this compound in studies aimed at optimizing reaction conditions for higher yields and selectivity, contributing to advancements in green chemistry principles.
The growing interest in fluorinated compounds has also spurred innovation in analytical techniques for their characterization. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography play pivotal roles in elucidating the structure-activity relationships (SAR) of derivatives derived from 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene. These tools enable chemists to gain insights into molecular interactions at an atomic level, facilitating the design of more effective drug candidates.
In conclusion, 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene (CAS No. 3351-52-8) represents a multifaceted compound with broad applications across multiple domains of chemical research. Its unique structural features make it an indispensable tool for synthetic chemists and medicinal chemists alike, driving innovation in drug discovery and material science. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play an increasingly pivotal role in addressing global challenges in health and sustainability.
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